1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)-

Catalog No.
S13409377
CAS No.
102357-91-5
M.F
C17H15NO3
M. Wt
281.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmet...

CAS Number

102357-91-5

Product Name

1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)-

IUPAC Name

6-methoxy-7-phenylmethoxy-1H-indole-4-carbaldehyde

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

InChI

InChI=1S/C17H15NO3/c1-20-15-9-13(10-19)14-7-8-18-16(14)17(15)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3

InChI Key

OISQWFYNQZSDHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=CN2)C(=C1)C=O)OCC3=CC=CC=C3

1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)- (CAS 102357-91-5) is a highly specialized, orthogonally protected indole building block. It features a C4 formyl group primed for olefination, a C6 methoxy group, and a C7 benzyl-protected phenol [1]. This specific substitution pattern makes it an advanced intermediate for the construction of pyrrolo[3,2-e]indoles, which form the core structural motif of the DNA minor groove-binding subunits (PDE-I and PDE-II) found in the ultra-potent antitumor antibiotic CC-1065 and related duocarmycin analogs [2]. By providing the fully functionalized indole core, this compound bypasses the need for de novo indole synthesis, offering a direct pathway to complex tricyclic architectures.

Attempting to substitute this compound with simpler indole-4-carbaldehydes (e.g., lacking the 6-methoxy or 7-benzyloxy groups) results in analogs that fail to replicate the precise DNA-binding affinity and sequence selectivity of the CC-1065/duocarmycin class [1]. Furthermore, utilizing the unprotected 7-hydroxy analog during downstream synthesis leads to severe side reactions and degradation during the high-temperature Hemetsberger-Knittel cyclization (thermolysis of the vinyl azide at ~140 °C) [2]. Procurement of the pre-formed, correctly protected 7-benzyloxy-6-methoxy core bypasses the hazardous, low-yielding early-stage nitrene cyclizations required when starting from basic precursors like isovanillin.

Step-Count Reduction in Pyrrolo[3,2-e]indole Synthesis

The synthesis of the PDE-I and PDE-II subunits of CC-1065 relies on sequential vinylnitrene cyclizations. Starting from basic precursors like isovanillin requires at least 7 steps to reach the tricyclic pyrrolo[3,2-e]indole core, including a preliminary hazardous azide thermolysis to form the indole ring [1]. By procuring CAS 102357-91-5, chemists can bypass these early steps, requiring only a Knoevenagel condensation with methyl azidoacetate followed by a single thermolysis step to achieve the tricyclic core [2]. This reduces the linear step count by approximately 5 steps and eliminates the yield penalties associated with the first nitrene cyclization.

Evidence DimensionSynthetic steps to pyrrolo[3,2-e]indole core
Target Compound Data2 steps (from CAS 102357-91-5)
Comparator Or Baseline~7 steps (from isovanillin)
Quantified DifferenceElimination of 5 steps and one hazardous azide thermolysis
ConditionsHemetsberger-Knittel cyclization sequence

Procuring this advanced intermediate drastically accelerates the synthesis of CC-1065 analogs and minimizes handling of explosive azide intermediates.

Thermal Stability During High-Temperature Nitrene Insertion

The critical step in forming the pyrrolo[3,2-e]indole core is the thermolysis of the corresponding α-azidocinnamate at elevated temperatures (typically refluxing xylene, ~140 °C). The 7-benzyloxy protection in CAS 102357-91-5 provides essential thermal and oxidative stability during this process [1]. In contrast, attempting this sequence with an unprotected 7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde exposes the electron-rich phenol to oxidative degradation and competing side reactions at 140 °C, severely depressing the cyclization yield. The benzyl ether is robust under these conditions and can be cleanly removed via catalytic hydrogenation later in the synthesis to reveal the necessary PDE-I phenol [2].

Evidence DimensionCompatibility with 140 °C thermolysis
Target Compound Data7-benzyloxy group (stable, allows clean cyclization)
Comparator Or Baseline7-hydroxy group (susceptible to oxidation/degradation)
Quantified DifferencePrevention of phenolic degradation during extended heating
ConditionsRefluxing xylene (140 °C) for vinyl azide decomposition

The orthogonal benzyloxy protecting group is strictly required to survive the harsh thermal conditions of the key ring-closing step.

Structural Fidelity for DNA Minor Groove Binding

The biological activity of CC-1065 and duocarmycins depends heavily on the non-covalent binding affinity of their right-hand segments (PDE-I/PDE-II). The precise 6-methoxy-7-oxy substitution pattern present in CAS 102357-91-5 is required to match the natural PDE-I architecture [1]. Substitution with a generic 5-methoxy or unfunctionalized indole-4-carbaldehyde alters the electronic distribution and hydrogen-bonding profile of the resulting pyrroloindole, significantly reducing its binding affinity to the AT-rich minor groove of DNA [2].

Evidence DimensionStructural match to natural DNA-binding subunit
Target Compound Data6-methoxy-7-oxy pattern (exact match to PDE-I)
Comparator Or BaselineUnsubstituted or 5-methoxy indoles (mismatched electronics)
Quantified DifferenceRetention of wild-type minor groove binding affinity
ConditionsDNA-binding assays of CC-1065 analogs

For medicinal chemistry programs targeting DNA alkylation, altering the natural substitution pattern compromises the drug's sequence selectivity and potency.

Total Synthesis of CC-1065 and Duocarmycin Analogs

As the direct precursor to the PDE-I and PDE-II DNA-binding subunits, this compound is essential for the total synthesis of CC-1065 and its structural analogs, bypassing the need for multi-step de novo indole construction [1].

Development of Antibody-Drug Conjugates (ADCs)

Due to the extreme potency of CC-1065 derivatives, this building block is highly relevant for synthesizing novel DNA-alkylating payloads based on the cyclopropapyrroloindole (CPI) architecture for targeted cancer therapies [2].

Methodology Development for Hemetsberger-Knittel Cyclizations

As a highly functionalized, electron-rich substrate, it serves as an excellent model compound for studying the scope, mechanism, and optimization of vinylnitrene insertions into aromatic C-H bonds [1].

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

281.10519334 g/mol

Monoisotopic Mass

281.10519334 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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